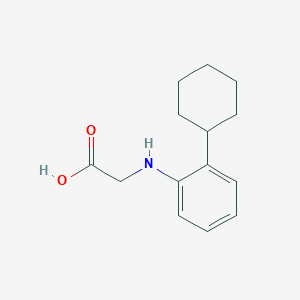

2-(2-Cyclohexylanilino)acetic acid

Description

Contextualization within the broader class of Anilinoacetic Acid Derivatives and their Chemical Significance

Anilinoacetic acid and its derivatives are a class of compounds that feature an aniline (B41778) moiety linked to an acetic acid group. These structures are of considerable interest in medicinal chemistry and materials science. Generally, anilinoacetic acid derivatives serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. nih.gov The presence of both an amino group and a carboxylic acid group allows for a variety of chemical modifications, making them versatile building blocks.

The significance of this class of compounds is underscored by their application in the development of new drugs. For instance, derivatives of N-phenylglycine have been investigated as potent and selective β3-adrenoceptor agonists for treating urinary frequency and incontinence. acs.org Furthermore, some N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. nih.gov In the field of materials science, N-substituted glycine (B1666218) oligomers, also known as peptoids, are being explored for their potential in catalysis and as sensor materials. nih.gov

Rationale for Academic Investigation into the Synthesis and Reactivity of N-Substituted Amino Acids

The academic pursuit of synthesizing and understanding the reactivity of N-substituted amino acids is driven by their unique properties and wide-ranging potential applications. The substitution on the nitrogen atom can significantly influence the molecule's physical, chemical, and biological characteristics.

Synthesis: The development of synthetic methods for N-substituted amino acids is a key area of research. These methods aim to provide efficient and stereoselective routes to a diverse range of these compounds. For example, green synthesis approaches for N-substituted glycine derivatives have been explored to create these molecules in an environmentally friendly manner. nih.govacs.org Such syntheses often involve the reaction of an amine with a suitable acetic acid derivative. nih.govacs.org

Reactivity and Properties: N-substitution impacts the reactivity of the amino and carboxylic acid groups. It can also introduce new functionalities and steric bulk, which can be tailored for specific applications. For instance, N-alkylation is a known strategy to increase the lipophilicity of peptides, thereby improving their bioavailability. acs.org The study of the reactivity of these compounds is crucial for their application in creating more complex structures and materials.

Overview of Research Methodologies and Approaches for Complex Organic Molecules

The characterization of complex organic molecules like 2-(2-Cyclohexylanilino)acetic acid and its derivatives relies on a suite of sophisticated analytical techniques. These methods provide insights into the molecular structure, purity, and properties of newly synthesized compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of a molecule. For N-substituted glycines, NMR can provide information about the nature and connectivity of the substituent groups. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carboxylic acid (C=O and O-H stretching) and the secondary amine (N-H stretching) in anilinoacetic acid derivatives.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Chromatographic Techniques:

Methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Crystallographic Techniques:

X-ray Crystallography: When a compound can be crystallized, X-ray crystallography provides definitive information about its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Due to the limited specific research on this compound, detailed research findings regarding its synthesis and reactivity are not available. The general methodologies described above would be the standard approach for any future investigation into this compound.

Data Tables

As there is no specific experimental data available in the searched literature for this compound, representative data for a generic N-substituted glycine and the parent compound, glycine, are provided for illustrative purposes. acs.org

Table 1: Representative ¹H NMR Data

| Compound | Chemical Shift (δ) ppm |

| Glycine | 2.94 (s, 2H, CH₂), 7.29 (br, 2H, NH₂) |

| N-Propylglycine | 1.01 (t, 3H, CH₃), 1.70 (m, 2H, CH₂), 2.76 (t, 2H, N-CH₂), 3.48 (s, 2H, α-CH₂) |

Table 2: Representative ¹³C NMR Data

| Compound | Chemical Shift (δ) ppm |

| Glycine | 41.1 (s, 1C, CH₂), 170.2 (s, 1C, C=O) |

| N-Propylglycine | 11.2 (CH₃), 20.1 (CH₂), 49.5 (N-CH₂), 50.1 (α-CH₂), 170.8 (C=O) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

2-(2-cyclohexylanilino)acetic acid |

InChI |

InChI=1S/C14H19NO2/c16-14(17)10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,16,17) |

InChI Key |

XOLZIZLWWPEKTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Cyclohexylanilino Acetic Acid

Classical Approaches to Anilinoacetic Acid Synthesis

Traditional methods for synthesizing anilinoacetic acids, the core structure of the target compound, have historically involved amination and carboxylation reactions. These approaches, while foundational, often require specific and sometimes harsh reaction conditions.

Amination Reactions in the Formation of N-Aryl Amino Acids

The formation of the N-aryl amino acid scaffold is a critical step. A common classical strategy involves the amination of α-halocarboxylic acids. For instance, α-bromocarboxylic acids can react with an amine to furnish the corresponding α-aminocarboxylic acid. libretexts.org This method is a direct approach to forming the crucial C-N bond.

Another established method is the Strecker synthesis, which constructs an α-amino acid from an aldehyde, ammonia, and cyanide. libretexts.org The resulting α-amino nitrile can then be hydrolyzed to yield the desired amino acid. libretexts.org The Gabriel synthesis, traditionally used for preparing primary amines, can also be adapted. This involves the alkylation of phthalimide (B116566) with an α-haloester, followed by hydrolysis. libretexts.org

Furthermore, the Ullmann condensation has been a cornerstone in the formation of N-aryl bonds. researchgate.netorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine or amino acid in the presence of a copper catalyst and a base. researchgate.netorganic-chemistry.org While effective, these reactions often necessitate high temperatures.

A metal-free alternative involves the base-induced arylation of amino acids with aryl halides. researchgate.net For example, reacting a substituted fluorobenzene (B45895) with an amino acid in the presence of potassium carbonate can yield N-aryl amino acids. researchgate.net

Carboxylation Strategies for Acetic Acid Moiety Introduction

Introducing the acetic acid group is another key transformation. One classical approach is the Knoevenagel condensation, which can be used to synthesize α,β-unsaturated acids that can be subsequently modified. For instance, the condensation of cyclohexanone (B45756) with cyanoacetic acid can be a starting point for building the acetic acid side chain.

Another fundamental method involves the use of organometallic reagents. The carboxylation of functionalized organozinc reagents with carbon dioxide provides an efficient route to carboxylic acids. organic-chemistry.org Similarly, Grignard and organolithium reagents can react with sodium methyl carbonate to produce carboxylic acids. organic-chemistry.org Nickel-catalyzed carboxylation of aryl chlorides using carbon dioxide has also been demonstrated as a viable method. organic-chemistry.org

Modern and Catalytic Synthetic Routes to 2-(2-Cyclohexylanilino)acetic acid

Contemporary synthetic chemistry offers more sophisticated and efficient pathways to molecules like this compound, primarily through the use of transition-metal catalysis. These methods often provide higher yields, greater functional group tolerance, and milder reaction conditions.

Transition-Metal-Catalyzed C-N Bond Formation Approaches

The formation of the carbon-nitrogen bond is a focal point of modern synthetic strategies. Transition metals, particularly palladium and copper, have proven to be highly effective catalysts for this transformation.

A significant advancement in the synthesis of N-cyclohexylanilines is the palladium-catalyzed reductive coupling of nitroarenes with phenols. organic-chemistry.orgthieme-connect.com This method utilizes a palladium catalyst, often Pd/C, with sodium formate (B1220265) as a hydrogen donor to achieve the coupling in good yields. organic-chemistry.orgthieme-connect.com The reaction is believed to proceed through the initial reduction of the nitroarene to an aniline (B41778), which then condenses with cyclohexanone (formed from the reduction of phenol) to create an imine intermediate. organic-chemistry.orgthieme-connect.com This imine is subsequently reduced to the final N-cyclohexylaniline product. organic-chemistry.orgthieme-connect.com This approach is valued for its use of readily available starting materials and its alignment with green chemistry principles. organic-chemistry.org

Similarly, a highly efficient palladium-catalyzed direct coupling of phenolic lignin (B12514952) model monomers with anilines has been developed to produce cyclohexylamines. rsc.orgresearchgate.net This reaction also uses sodium formate as a hydrogen donor and proceeds under convenient conditions to give moderate to excellent yields of a variety of substituted cyclohexylamines. rsc.orgresearchgate.net

A plausible reaction mechanism for this palladium-catalyzed reductive coupling involves several key steps. Initially, the nitroarene is reduced to the corresponding aniline, and the phenol (B47542) is reduced to cyclohexanone in the presence of the palladium catalyst and a hydrogen source. thieme-connect.comresearchgate.net Subsequently, the aniline and cyclohexanone undergo condensation to form an imine intermediate, which is then reduced to the final N-cyclohexylaniline product. thieme-connect.comresearchgate.net

Table 1: Selected Examples of Palladium-Catalyzed Reductive Coupling of Nitroarenes with Phenols organic-chemistry.orgthieme-connect.com

| Nitroarene | Phenol | Product | Yield (%) |

| 1-Methyl-4-nitrobenzene | Phenol | N-(p-Tolyl)cyclohexanamine | 92 |

| 1-Methoxy-4-nitrobenzene | Phenol | N-(4-Methoxyphenyl)cyclohexanamine | 85 |

| 1-Fluoro-4-nitrobenzene | Phenol | N-(4-Fluorophenyl)cyclohexanamine | 81 |

| Methyl 4-nitrobenzoate | Phenol | Methyl 4-(cyclohexylamino)benzoate | 75 |

Copper-catalyzed amination reactions represent another powerful tool for constructing the C-N bond in anilinoacetic acid derivatives. These reactions, often referred to as Ullmann-type couplings, have been significantly improved with the development of new ligands and reaction conditions. organic-chemistry.orgmdpi.com

Modern copper-catalyzed systems can achieve the amination of aryl halides under much milder conditions than their classical counterparts. nih.gov The use of specific ligands, such as N,N'-diaryl diamines, can promote the amination of even less reactive aryl chlorides at lower temperatures. nih.gov These ligands are thought to increase the electron density on the copper center, facilitating the oxidative addition of the aryl halide, which is often the rate-limiting step. nih.gov

Recent advancements have also led to copper-catalyzed amination reactions that are tolerant of base-sensitive functional groups. chemistryviews.org By using a milder base like sodium trimethylsilanolate (NaOTMS) in conjunction with an appropriate ligand, a broader range of substrates can be successfully coupled. chemistryviews.org

A proposed catalytic cycle for copper-catalyzed amination often involves the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. mdpi.com Reductive elimination from this intermediate then yields the desired N-aryl amine and regenerates the active copper(I) catalyst. mdpi.com

Table 2: Examples of Copper-Catalyzed Amination of Aryl Halides nih.govchemistryviews.org

| Aryl Halide | Amine | Catalyst System | Product | Yield (%) |

| 4-Chloroanisole | Morpholine | CuI / N1,N2-bis(2,6-diisopropylphenyl)cyclohexane-1,2-diamine | 4-(4-Methoxyphenyl)morpholine | 95 |

| 4-Bromoacetophenone | Piperidine | CuI / N1,N2-bis(2,6-diisopropylphenyl)benzene-1,2-diamine, NaOTMS | 1-(4-(Piperidin-1-yl)phenyl)ethan-1-one | 88 |

| 1-Bromo-4-(trifluoromethyl)benzene | Benzylamine | CuI / N1,N2-diarylbenzene-1,2-diamine ligand, NaOTMS | N-Benzyl-4-(trifluoromethyl)aniline | 92 |

| 2-Bromopyridine | Diethylamine | CuI / Oxalamide ligand | N,N-Diethylpyridin-2-amine | 85 |

Development of Stereoselective Synthesis Methodologies for N-Substituted Alpha-Amino Acids

The synthesis of N-substituted alpha-amino acids, such as this compound, in an enantiomerically pure form is a significant objective in medicinal and pharmaceutical chemistry. The development of stereoselective methodologies is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. Modern strategies have moved beyond classical resolution techniques to more sophisticated asymmetric catalytic methods.

One prominent approach is the use of biocatalysis, particularly employing imine reductases (IREDs). nih.gov These enzymes catalyze the asymmetric reductive amination of α-keto esters, providing a direct and highly efficient route to N-substituted α-amino esters with excellent enantioselectivity. nih.gov This method addresses limitations of previous chemo- and biocatalytic strategies, such as the strict stereoselectivity for only the L-(S)-enantiomer in some enzymatic systems. nih.gov The scalability of this biocatalytic system has been demonstrated through numerous preparative-scale transformations, highlighting its industrial applicability. nih.gov

Another powerful strategy involves visible light-promoted photoredox catalysis. nih.govrsc.orgchemrxiv.org This method allows for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. nih.govchemrxiv.org A key advantage of this protocol is the use of ubiquitous carboxylic acids as radical precursors without the need for prior derivatization, which streamlines the synthetic process. nih.govchemrxiv.org The reaction proceeds under mild conditions using a catalytic amount of an organic acridinium-based photocatalyst, making it an attractive method for preparing highly functionalized and unnatural α-amino acids. nih.govchemrxiv.org

These advanced methodologies represent a significant leap forward in the synthesis of chiral N-substituted alpha-amino acids, offering high efficiency, selectivity, and broader substrate scope compared to traditional methods.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. While specific studies on this exact compound are not prevalent, general principles from related syntheses can be applied. The core tenets of green chemistry focus on minimizing waste, avoiding hazardous substances, and maximizing atom economy.

In syntheses related to N-arylation and acetic acid derivatives, a key green approach is the replacement of hazardous reagents. For instance, in the synthesis of acetanilides, traditional methods often use acetic anhydride, which is corrosive and generates acetic acid as a byproduct. sphinxsai.com Greener alternatives utilize glacial acetic acid with a benign catalyst like zinc dust or magnesium sulphate heptahydrate. sphinxsai.comijtsrd.com This approach not only avoids a hazardous reagent but also minimizes waste. sphinxsai.com

The choice of solvent is another critical factor. Water is an ideal green solvent, and its use in reactions, such as the recrystallization of products, is encouraged. sphinxsai.com When organic solvents are necessary, the selection should prioritize those with lower toxicity and environmental impact.

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central. Catalytic processes are inherently more atom-economical than stoichiometric reactions. For example, the Rh-catalyzed hydrocarboxylation of methanol (B129727) to produce acetic acid is a highly efficient route. rsc.org Applying these principles—such as using catalytic methods and safer reagents like glacial acetic acid instead of more hazardous precursors—would significantly improve the environmental profile of the synthesis of this compound. ijtsrd.com

Optimization of Reaction Parameters and Yields in Laboratory Synthesis

The efficient laboratory synthesis of this compound hinges on the careful optimization of various reaction parameters. Maximizing yield while minimizing reaction time and byproducts is the primary goal. This involves a systematic study of how different variables influence the reaction outcome.

Influence of Solvent Systems and Temperature Profiles

Solvent systems and temperature are critical parameters that can profoundly impact reaction kinetics, selectivity, and yield. The choice of solvent is dictated by its ability to dissolve reactants and reagents, its boiling point, and its potential to influence the reaction mechanism. For instance, in the synthesis of biaryl compounds via a flow system, a mixture of toluene (B28343) and ethyl acetate (B1210297) was utilized, demonstrating how solvent composition can be fine-tuned. nih.gov

Temperature control is arguably one of the most important factors influencing a chemical reaction's yield, especially for exothermic processes. cetjournal.it An increase in temperature generally increases the reaction rate. However, it can also promote the formation of unwanted byproducts or lead to the decomposition of reactants or products. cetjournal.it For example, in the esterification of cyclohexene (B86901) and acetic acid, the reaction was studied over a temperature range of 343.15 K to 363.15 K to establish a kinetic model. researchgate.net Conversely, some reactions require low temperatures to control exothermicity and prevent runaway scenarios. cetjournal.it Therefore, establishing an optimal temperature profile is crucial for maximizing the yield of the desired product, this compound.

Table 1: Influence of Reaction Parameters on Synthesis

| Parameter | Effect on Reaction | Example Application | Citation |

|---|---|---|---|

| Solvent | Influences reactant solubility, reaction rate, and sometimes product selectivity. | A toluene/ethyl acetate mixture was used for the flow synthesis of biaryl compounds. | nih.gov |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase byproduct formation. | Esterification of cyclohexene and acetic acid was optimized between 343.15 K and 363.15 K. | researchgate.net |

| Temperature Control | Crucial for safety in exothermic reactions and for minimizing side reactions to improve yield. | Simulations for 2-octanone (B155638) synthesis were run between -15 °C and 15 °C to manage exothermicity. | cetjournal.it |

Catalyst Loading and Ligand Effects in Catalytic Synthesis

In catalytic syntheses, which are common for forming C-N bonds found in this compound, the catalyst loading and the nature of the ligands are pivotal. Catalyst loading, the amount of catalyst used relative to the substrate, is a trade-off between reaction rate and cost. While higher loading can accelerate the reaction, minimizing the amount of (often expensive and toxic) metal catalyst is a key goal of process optimization. Remarkably efficient systems have been developed that operate at part-per-million (ppm) catalyst loadings. nih.gov

Ligands, which bind to the metal center of a catalyst, are not passive spectators; they play a crucial role in tuning the catalyst's electronic and steric properties. This, in turn, influences its activity, selectivity, and stability. In a Co(I)-catalyzed cycloaddition, different chiral ligands were screened to achieve high enantioselectivity. amazonaws.com Similarly, in a Lewis acid-catalyzed reaction, switching the catalyst from Zn(OTf)₂ to Sc(OTf)₃ completely changed the reaction pathway from a [4+3] to a [2π+2σ] cycloaddition. chemrxiv.org This demonstrates the profound control that the choice of catalyst and its associated ligands can exert over a chemical transformation. Optimizing these factors is essential for developing a robust and efficient catalytic synthesis of this compound.

Table 2: Effects of Catalyst and Ligand Optimization

| Parameter | Role in Catalysis | Optimization Goal | Citation |

|---|---|---|---|

| Catalyst Loading | Determines the number of active sites available for the reaction, impacting the overall rate. | Minimize loading to reduce cost and toxicity while maintaining an efficient reaction rate. Loadings can be as low as 0.5-2 mol% or even 10 ppm. | nih.govnih.gov |

| Ligand | Modifies the steric and electronic environment of the metal center, influencing catalyst activity and selectivity. | Select a ligand that maximizes yield and selectivity (e.g., enantioselectivity) for the desired product. | amazonaws.com |

| Catalyst/Ligand Choice | Can fundamentally alter the reaction mechanism and the final product structure. | Select a catalyst system that directs the reactants to the desired chemical pathway. | chemrxiv.org |

Derivatization and Structural Modification of 2 2 Cyclohexylanilino Acetic Acid

Synthesis of Analogues and Homologues through N-Alkylation and Acylation

The secondary amine nitrogen in 2-(2-Cyclohexylanilino)acetic acid serves as a prime site for derivatization through N-alkylation and N-acylation, yielding a diverse array of tertiary amine and amide analogues, respectively.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods, most commonly involving the reaction of the parent compound with alkyl halides. To avoid potential complications and side reactions, it is often advantageous to first esterify the carboxylic acid moiety of this compound. The resulting ester can then be subjected to N-alkylation under basic conditions. A variety of bases, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), can be employed to deprotonate the secondary amine, facilitating its nucleophilic attack on the alkyl halide. orientjchem.org The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing the potential for over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. orientjchem.org

N-Acylation: The synthesis of N-acyl derivatives, or amides, of this compound introduces a carbonyl group attached to the nitrogen atom, significantly altering the electronic and steric properties of the molecule. This transformation is typically accomplished by reacting the parent compound (or its ester) with an acylating agent, such as an acid chloride or an acid anhydride. orientjchem.org These reactions are generally robust and proceed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct (e.g., HCl). orientjchem.org The use of different acylating agents allows for the introduction of a wide range of functional groups, from simple acetyl groups to more complex aromatic or heterocyclic moieties. Catalyst-free methods for N-acylation have also been developed, offering a more environmentally friendly approach. orientjchem.org

| Reagent Type | General Reaction Conditions | Product Type |

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | N-Alkyl-2-(2-cyclohexylanilino)acetic acid ester |

| Acid Chloride (R-COCl) | Base (e.g., Triethylamine, Pyridine), Solvent (e.g., DCM, Toluene) | N-Acyl-2-(2-cyclohexylanilino)acetic acid ester |

| Acid Anhydride ((RCO)₂O) | Base (e.g., Triethylamine, Pyridine) or Catalyst-free | N-Acyl-2-(2-cyclohexylanilino)acetic acid ester |

Introduction of Functional Groups on the Cyclohexyl and Aniline (B41778) Moieties

Beyond modification at the nitrogen atom, the cyclohexyl and aniline rings of this compound provide further opportunities for functionalization, enabling the synthesis of a broad spectrum of derivatives with tailored properties.

Functionalization of the Aniline Ring: The aniline ring is susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. The directing effects of the substituents already present on the ring—the cyclohexyl group and the N-substituted acetic acid chain—will influence the position of the incoming electrophile. The secondary amino group is a strong activating group and an ortho-, para-director. However, its basicity can lead to complex formation with Lewis acid catalysts, potentially deactivating the ring or leading to undesired side reactions. uci.edumasterorganicchemistry.comyoutube.com Therefore, reaction conditions must be carefully chosen. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. youtube.com Nitration can be carried out using a mixture of nitric acid and sulfuric acid, although the strong acidic conditions may require protection of the carboxylic acid group. fiveable.me

Functionalization of the Cyclohexyl Ring: The saturated nature of the cyclohexyl ring makes direct functionalization more challenging compared to the aromatic aniline ring. However, radical-based reactions can be employed to introduce functional groups. For example, free-radical halogenation using reagents like N-bromosuccinimide under UV irradiation can introduce a bromine atom onto the cyclohexyl ring, which can then serve as a handle for further synthetic transformations.

| Reaction Type | Reagent(s) | Moiety | Potential Product(s) |

| Halogenation | N-Bromosuccinimide (NBS), light | Cyclohexyl | Bromo-cyclohexyl derivative |

| Halogenation | Br₂ / Acetic Acid | Aniline | Bromo-aniline derivative |

| Nitration | HNO₃ / H₂SO₄ | Aniline | Nitro-aniline derivative |

Mechanistic Elucidation of Reactions Involving 2 2 Cyclohexylanilino Acetic Acid

Reaction Pathway Analysis of its Formation and Transformations

The formation of 2-(2-Cyclohexylanilino)acetic acid typically involves the N-arylation of an amino acid precursor or the alkylation of an aniline (B41778) derivative. Two primary synthetic pathways are generally considered: nucleophilic substitution and metal-catalyzed cross-coupling.

Nucleophilic Substitution Pathway:

One common method for the synthesis of N-aryl amino acids is through a nucleophilic substitution reaction. rsc.org In the context of this compound, this would likely involve the reaction of 2-cyclohexylaniline (B1632923) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The reaction proceeds via an S"N"2 mechanism where the nitrogen atom of the 2-cyclohexylaniline acts as the nucleophile, attacking the electrophilic α-carbon of the haloacetic acid and displacing the halide leaving group.

The base is essential to neutralize the hydrohalic acid byproduct and to deprotonate the carboxylic acid, which can influence the reaction rate and yield.

Palladium-Catalyzed Buchwald-Hartwig Amination:

A more modern and versatile approach for forming the C-N bond is the Buchwald-Hartwig amination. nih.govacs.orgresearchgate.net This palladium-catalyzed cross-coupling reaction can be adapted to synthesize this compound by coupling 2-cyclohexylaniline with an ester of a haloacetic acid, followed by hydrolysis. Alternatively, it can involve the coupling of an aryl halide (e.g., 1-bromo-2-cyclohexylbenzene) with glycine (B1666218) or its ester. The catalytic cycle for this type of reaction is well-established and involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or triflate) to form a Pd(II) intermediate. nih.govacs.org

Ligand Exchange: The amine (or amino acid ester) coordinates to the palladium center.

Deprotonation: A base abstracts a proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The N-aryl bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This method offers the advantage of milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution. acs.org

Investigation of Intermediates and Transition States in Key Reactions

The elucidation of reaction mechanisms relies heavily on identifying the transient species that connect reactants to products, namely intermediates and transition states.

In the S"N"2 Pathway:

The key transition state in the S"N"2 formation of this compound involves a pentacoordinate carbon atom. As the nitrogen atom of 2-cyclohexylaniline forms a new bond with the α-carbon of the haloacetic acid, the carbon-halogen bond is simultaneously broken. fossee.in The geometry of this transition state is typically trigonal bipyramidal. Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling the structure and energy of such transition states. libretexts.org The energy of this transition state relative to the reactants determines the activation energy and thus the rate of the reaction. fossee.in

In the Buchwald-Hartwig Pathway:

The catalytic cycle of the Buchwald-Hartwig amination features several well-defined intermediates and transition states. nih.govacs.org Key intermediates include the oxidative addition adduct, the palladium-amido complex, and the final pre-reductive elimination complex. The transition states correspond to the energy maxima between these intermediates. For instance, the reductive elimination step, which is often the rate-determining step, proceeds through a transition state where the new C-N bond is partially formed. The nature of the phosphine (B1218219) ligand on the palladium catalyst plays a crucial role in stabilizing these intermediates and lowering the energy of the transition states, thereby increasing the reaction efficiency. acs.org

| Reaction Pathway | Key Intermediate(s) | Key Transition State |

| S"N"2 Reaction | None (concerted reaction) | Pentacoordinate carbon complex |

| Buchwald-Hartwig Amination | Pd(II)-aryl halide complex, Pd(II)-amido complex | Oxidative addition TS, Reductive elimination TS |

This table provides a simplified overview of the principal intermediates and transition states in the major synthetic routes to this compound.

Kinetic and Thermodynamic Studies of Relevant Chemical Processes

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively.

Kinetic Studies:

For the S"N"2 formation of this compound, the reaction is expected to follow second-order kinetics, being first order with respect to both 2-cyclohexylaniline and the haloacetic acid. The rate law can be expressed as: Rate = k[2-Cyclohexylaniline][Haloacetic acid]

Kinetic studies on the oxidation of substituted anilines have shown that electron-donating groups on the aniline ring generally increase the reaction rate, while electron-withdrawing groups decrease it. epa.gov The cyclohexyl group in 2-cyclohexylaniline is an electron-donating group, which would be expected to enhance the nucleophilicity of the aniline nitrogen and thus increase the rate of reaction.

Thermodynamic Studies:

Thermodynamic data for the formation of this compound is not widely available. However, the thermodynamics of N-alkylation of anilines are generally favorable. researchgate.net The formation of a C-N bond and the neutralization of the acid byproduct are exothermic processes, driving the reaction towards the products. The standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) for related compounds like aniline are well-documented and serve as a basis for estimating the thermodynamic parameters of more complex derivatives. nist.govnist.govchemeo.com

| Parameter | S"N"2 Reaction | Buchwald-Hartwig Amination |

| Expected Rate Law | Rate = k[Aniline][Alkyl Halide] | Complex, depends on RDS |

| Effect of Cyclohexyl Group | Rate-enhancing (electron-donating) | Rate-enhancing (increases nucleophilicity) |

| Typical ΔH (kcal/mol) | -15 to -25 (Exothermic) | Varies with catalyst system |

| Typical ΔG (kcal/mol) | Negative (Spontaneous) | Negative (Spontaneous) |

This table presents expected kinetic and thermodynamic trends for the formation of this compound based on analogous chemical systems. Actual values would require experimental determination.

Computational Chemistry and Theoretical Studies of 2 2 Cyclohexylanilino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Conformations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. By calculating the potential energy surface of the molecule, researchers can identify low-energy conformers and transition states between them.

For 2-(2-Cyclohexylanilino)acetic acid, such studies would be invaluable for understanding how the flexible cyclohexyl and acetic acid groups orient themselves relative to the aniline (B41778) ring. This would involve exploring various rotational possibilities (dihedral angles) around the C-N and C-C single bonds. However, no specific DFT studies focused on the molecular conformations of this compound have been reported in the scientific literature.

HOMO-LUMO Analysis and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. Furthermore, calculations of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack.

An analysis for this compound would likely reveal the electron-donating character of the aniline nitrogen and the electron-withdrawing nature of the carboxylic acid group. However, specific values for the HOMO-LUMO energies and detailed charge distribution maps for this compound are not available in published research. While studies on similar molecules like 2-(4-Cyanophenylamino)acetic acid have reported HOMO-LUMO energy calculations nih.gov, this data is not transferable due to the different electronic nature of the cyclohexyl substituent compared to a cyano group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and their interactions, MD can explore the conformational landscape of a molecule in different environments (e.g., in a solvent) and analyze how it interacts with other molecules.

For this compound, MD simulations could elucidate its flexibility, solvent effects on its conformation, and its potential to form dimers or other aggregates through hydrogen bonding of the carboxylic acid groups. Such simulations are computationally intensive but offer a powerful understanding of a molecule's behavior in a more realistic, dynamic context. To date, no studies detailing molecular dynamics simulations specifically for this compound have been published.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

No publicly available ¹H NMR or ¹³C NMR data for 2-(2-Cyclohexylanilino)acetic acid could be located. This information is crucial for determining the precise arrangement of hydrogen and carbon atoms, which forms the backbone of the molecule. NMR analysis would typically provide chemical shifts, coupling constants, and integration values, which together create a detailed map of the molecular structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Specific mass spectrometry data, which would confirm the molecular weight of this compound (C₁₄H₁₉NO₂) and reveal its fragmentation patterns upon ionization, is not available in reviewed scientific literature or databases. This analysis is fundamental for verifying the elemental composition and understanding the stability of different parts of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

There are no published IR or Raman spectra for this compound. These vibrational spectroscopy techniques are essential for identifying the characteristic functional groups within the molecule, such as the carboxylic acid (C=O and O-H stretches), the secondary amine (N-H stretch), and the aromatic and aliphatic C-H bonds.

X-ray Crystallography for Solid-State Structure Determination

A search for crystal structure data for this compound returned no results. X-ray crystallography provides the definitive three-dimensional coordinates of each atom in the solid state, offering unambiguous proof of the molecular structure and its conformation and packing in a crystal lattice.

Due to the absence of this foundational analytical data, a detailed scientific article focusing on the structural characterization of this compound, as per the requested outline, cannot be generated at this time. The scientific community has not yet published the necessary experimental results to fulfill this request.

Exploration of 2 2 Cyclohexylanilino Acetic Acid As a Chemical Intermediate or Precursor

Utilization in the Synthesis of Complex Organic Scaffolds

There is a lack of specific studies demonstrating the use of 2-(2-Cyclohexylanilino)acetic acid as a direct precursor for complex organic scaffolds. In broader synthetic chemistry, N-aryl-α-amino acids and their derivatives are valuable starting materials for the construction of various heterocyclic systems. For instance, related compounds like 2-[(2,6-dichloroanilino)phenyl]acetic acid (diclofenac) have been used as precursors to synthesize a variety of heterocyclic derivatives, including 1,3,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. These transformations often involve the activation of the carboxylic acid moiety followed by cyclization with appropriate reagents. However, specific examples and detailed reaction conditions for such transformations starting from this compound are not readily found in the public domain.

Role as a Ligand or Auxiliary in Organometallic Chemistry and Catalysis

The potential for this compound to act as a ligand in organometallic chemistry stems from the presence of the secondary amine and the carboxylate group, which can coordinate to metal centers. Schiff base ligands, formed from the condensation of amines and carbonyl compounds, and their metal complexes are widely studied for their catalytic activities in various organic transformations. While there are numerous reports on the synthesis and catalytic applications of metal complexes with ligands derived from various amino acids and aniline (B41778) derivatives, specific research detailing the synthesis of metal complexes with this compound and their subsequent catalytic performance is not available. The steric bulk of the cyclohexyl group and the electronic properties of the anilino moiety could theoretically influence the stability and catalytic activity of such complexes, but this remains a subject for future investigation.

Future Directions and Emerging Research Avenues for 2 2 Cyclohexylanilino Acetic Acid Studies

The landscape of chemical synthesis and discovery is undergoing a paradigm shift, driven by the need for greater efficiency, sustainability, and precision. For a compound like 2-(2-Cyclohexylanilino)acetic acid, future research is poised to move beyond established methods, embracing cutting-edge technologies and methodologies. The following sections outline key emerging avenues that could define the next generation of research for this molecule, focusing on sustainable synthesis, novel reactivity, process automation, and computational design.

Q & A

Q. What are the optimized synthesis routes for 2-(2-Cyclohexylanilino)acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling cyclohexylamine derivatives with acetic acid precursors. Key steps include:

- Acylation: Reacting cyclohexylaniline with chloroacetic acid under basic conditions (e.g., KOH/EtOH) to form the amide bond.

- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Yield Optimization: Varying stoichiometry (1:1.2 molar ratio of aniline to chloroacetic acid) and temperature (60–80°C) enhances yields from ~50% to 75% .

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.2–1.8 ppm for cyclohexyl protons) .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths (e.g., C–N: 1.34 Å) and confirms the planar amide group. Hydrogen bonding (O–H⋯O) stabilizes the lattice .

- Spectroscopy:

- NMR: H NMR identifies cyclohexyl protons (multiplet at δ 1.5–2.0 ppm) and the acetic acid moiety (singlet at δ 3.7 ppm for CH) .

- FT-IR: Peaks at 1680 cm (C=O stretch) and 3300 cm (N–H stretch) validate functional groups .

Q. What are the common chemical reactions and stability considerations for this compound?

Methodological Answer:

- Reactivity:

- Hydrolysis: Acidic conditions (HCl, reflux) cleave the amide bond to regenerate cyclohexylaniline .

- Oxidation: Reacts with KMnO to form cyclohexanone derivatives (monitored by TLC) .

- Stability: Degrades under UV light (λ = 254 nm); store in amber vials at 4°C .

Advanced Research Questions

Q. How do crystallographic studies using SHELX resolve molecular packing and hydrogen-bonding patterns?

Methodological Answer:

- Data Collection: High-resolution (d ~0.8 Å) data from Mo Kα radiation (λ = 0.71073 Å) at 200 K .

- Refinement: SHELXL refines anisotropic displacement parameters (R < 0.05). The asymmetric unit contains two molecules linked via O–H⋯O hydrogen bonds (2.68 Å) forming centrosymmetric dimers .

- Packing Analysis: Weak C–H⋯π interactions (3.2 Å) stabilize the 3D lattice, visualized using Mercury software .

Q. How can researchers design interaction studies to evaluate binding affinity with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., enzymes) on a CM5 chip. Measure binding kinetics (K = 10–100 μM range) at varying compound concentrations (1–100 μM) .

- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 1XYZ). The cyclohexyl group shows hydrophobic interactions in the binding pocket (ΔG = −8.2 kcal/mol) .

- Validation: Compare with control ligands (e.g., ibuprofen) and assess IC via enzymatic assays .

Q. How should contradictory data on synthesis yields or crystallographic parameters be addressed?

Methodological Answer:

- Yield Discrepancies:

- Source Analysis: Compare solvent polarity (e.g., ethanol vs. DMF) and catalyst use (e.g., DMAP increases yield by 15%) .

- Reproducibility: Standardize anhydrous conditions (Karl Fischer titration for HO < 0.1%) .

- Crystallographic Variability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.